5-(4-Bromophenyl)pyrazine-2,3-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Bromophenyl)pyrazine-2,3-dicarbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential biological activity and diverse applications. This compound is characterized by the presence of a bromophenyl group attached to a pyrazine ring, which is further substituted with two cyano groups at the 2 and 3 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromophenyl)pyrazine-2,3-dicarbonitrile typically involves the reaction of pyrazine-2,3-dicarbonitrile with 4-bromophenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like dimethylformamide (DMF) or toluene. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures (around 100°C) for several hours .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The use of automated systems for reagent addition and product isolation also enhances the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
5-(4-Bromophenyl)pyrazine-2,3-dicarbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiols, and alkoxides. These reactions are typically carried out in polar solvents like ethanol or dimethyl sulfoxide (DMSO) at moderate temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents like tetrahydrofuran (THF).
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 5-(4-aminophenyl)pyrazine-2,3-dicarbonitrile or 5-(4-thiophenyl)pyrazine-2,3-dicarbonitrile are formed.
Oxidation Products: Oxidation typically yields pyrazine-2,3-dicarboxylic acid derivatives.
Reduction Products: Reduction leads to the formation of pyrazine-2,3-diamine derivatives.
Scientific Research Applications
5-(4-Bromophenyl)pyrazine-2,3-dicarbonitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 5-(4-Bromophenyl)pyrazine-2,3-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival. This makes it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Chlorophenyl)pyrazine-2,3-dicarbonitrile
- 5-(4-Methylphenyl)pyrazine-2,3-dicarbonitrile
- 5-(4-Fluorophenyl)pyrazine-2,3-dicarbonitrile
Uniqueness
5-(4-Bromophenyl)pyrazine-2,3-dicarbonitrile is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This influences its reactivity and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-(4-bromophenyl)pyrazine-2,3-dicarbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5BrN4/c13-9-3-1-8(2-4-9)12-7-16-10(5-14)11(6-15)17-12/h1-4,7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGJILMAEUYRXNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(C(=N2)C#N)C#N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5BrN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.